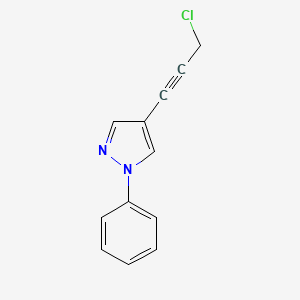

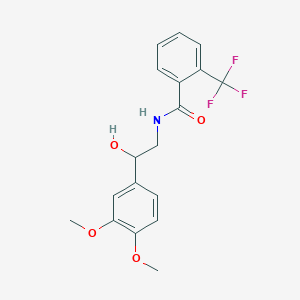

![molecular formula C12H17N3O2 B2490023 ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2034332-15-3](/img/structure/B2490023.png)

ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heterocyclic compounds, particularly those containing pyrazole rings, are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities and applications in drug development. The study and synthesis of these compounds involve detailed exploration of their molecular structure, synthesis methods, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of heterocyclic compounds like pyrazoles often employs strategies that utilize various catalysts and reaction conditions to achieve the desired structures. Techniques include condensation reactions, employing substrates such as kojic acid derivatives for constructing pyrazole rings, and exploring reactivities of different molecular moieties to introduce various substituents, enhancing the compound's biological activity and stability (Borah et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is pivotal in determining their reactivity and potential applications. Studies often focus on the electronic configuration, steric effects, and the presence of substituents, which can influence the compound's pharmacological properties. The synthesis pathways can be designed to incorporate specific functional groups, enhancing the compound's ability to interact with biological targets (Gomaa & Ali, 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their structural configuration. These reactions are essential for modifying the compound to improve its pharmacological profile or to study its mechanism of action. The chemical properties of these compounds, such as reactivity towards different reagents, stability under physiological conditions, and their ability to form bonds with biological molecules, are critical for their application in drug design and synthesis (Dar & Shamsuzzaman, 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's suitability for pharmaceutical formulations, its bioavailability, and its delivery method. Analyzing the physical properties helps in optimizing the compound for better therapeutic efficacy and stability (Sheetal et al., 2018).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological targets are essential attributes of pyrazole derivatives. Studies focus on understanding how modifications in the molecular structure affect these chemical properties, aiming to design compounds with specific biological activities, reduced toxicity, and improved pharmacokinetic profiles. The exploration of these chemical properties is fundamental in the development of new drugs and therapeutic agents (Moskalik, 2023).

Scientific Research Applications

Synthesis Methodologies

One area of research focuses on developing efficient synthesis methods for compounds related to ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. For instance, an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved under ultrasound irradiation, showcasing a significant reduction in reaction times and high yields (Machado et al., 2011). Similarly, a novel four-component synthesis method for ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates highlights the potential for creating structurally diverse pyrazole derivatives in moderate to high yields (Gein et al., 2014).

Chemical Reactivity and Applications

Research on the chemical reactivity of related compounds provides insights into their applications. The Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, for example, offer an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, demonstrating the compounds' utility in creating structurally diverse molecules (Xue et al., 2016).

Structural Analysis and Characterization

The structural analysis and characterization of compounds within this chemical family are critical for understanding their properties and potential applications. The synthesis, characterization, and single-crystal X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for instance, provide valuable information on the molecular geometry and electronic structure, facilitating the exploration of their chemical reactivity and potential applications in material science (Viveka et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrazine derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it’s likely that multiple pathways are affected .

Pharmacokinetics

Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold, such as gyh2-18, have shown excellent anti-hbv activity, low cytotoxicity, and acceptable oral pk profiles .

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name |

ethyl 2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-12(16)14-5-6-15-10(8-14)7-11(13-15)9-3-4-9/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGMMRMKMCXYPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

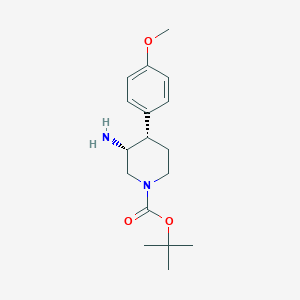

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

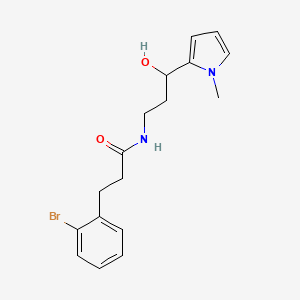

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

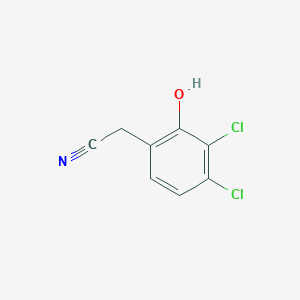

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)